![molecular formula C18H17N3O3 B2885670 3-nitro-1-phenyl-4-(propylamino)quinolin-2(1H)-one CAS No. 886186-72-7](/img/structure/B2885670.png)
3-nitro-1-phenyl-4-(propylamino)quinolin-2(1H)-one
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Description
3-nitro-1-phenyl-4-(propylamino)quinolin-2(1H)-one, commonly known as NPPQ, is a synthetic compound with potential therapeutic applications. NPPQ belongs to the class of quinoline derivatives and has been extensively studied for its biological activities.
Scientific Research Applications
Eco-Friendly Synthesis Techniques
Direct One-Pot Synthesis of 3-Nitroquinolin-2(1H)-one : Xinfei Chen and colleagues (2017) developed an eco-friendly, one-pot cascade reaction for synthesizing 3-nitroquinolin-2(1H)-ones. This method is catalyst-free and uses an H2O/AcOH solvent system, offering a potential improvement to the traditional Friedlander reaction (Chen et al., 2017).
Antimalarial Activity and Structure-Activity Relationships
Synthesis and Antimalarial Activity of Quinoline Derivatives : L. M. Werbel et al. (1986) conducted a study on a series of quinoline derivatives showing promising antimalarial activity. They explored the quantitative structure-activity relationships, finding correlations between antimalarial potency and the substituents' characteristics (Werbel et al., 1986).
Potential Anti-inflammatory Activity
Synthesis of 1-Phenylchromeno[3,4-d]imidazol-4(1H)-ones : Thomas Balalas and colleagues (2020) reported the efficient synthesis of rare 2-substituted 1-phenylchromeno[3,4-d]imidazol-4(1H)-ones, indicating preliminary in vitro support for their potential anti-inflammatory activity (Balalas et al., 2020).
Antibacterial Applications
Derivatives of 8-Hydroxyquinoline as Antibacterial Agents : Per-Anders Enquist and colleagues (2012) identified 5-nitro-7-((4-phenylpiperazine-1-yl-)methyl)quinolin-8-ol (INP1750) as a putative inhibitor of type III secretion (T3S) in Yersinia pseudotuberculosis. Their study suggested that the most potent compounds could target both extracellular and intracellular Gram-negative pathogens (Enquist et al., 2012).
Novel Synthesis Methods and Biological Studies
Nitroepoxides as Precursors to Heterocycles : A. Vidal-Albalat and colleagues (2014) discussed the transformation of nitroepoxides into 1,4-diamino heterocycles like quinoxalines and pyrazines. This method is efficient and yields bioactive structures with minimal waste, highlighting its utility in creating bioactive heterocyclic compounds (Vidal-Albalat et al., 2014).
properties
IUPAC Name |
3-nitro-1-phenyl-4-(propylamino)quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-2-12-19-16-14-10-6-7-11-15(14)20(13-8-4-3-5-9-13)18(22)17(16)21(23)24/h3-11,19H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSADEFVELLSTDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-1-phenyl-4-(propylamino)quinolin-2(1H)-one |
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